Cas no 2098048-00-9 ((4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone)
(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone Chemical and Physical Properties
Names and Identifiers
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- starbld0037176
- AKOS026711411
- [4-(fluoromethyl)-4-methylpiperidin-1-yl]-piperidin-3-ylmethanone
- F1907-7046
- 2098048-00-9
- (4-(fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone
- Methanone, [4-(fluoromethyl)-4-methyl-1-piperidinyl]-3-piperidinyl-
- (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone
-
- Inchi: 1S/C13H23FN2O/c1-13(10-14)4-7-16(8-5-13)12(17)11-3-2-6-15-9-11/h11,15H,2-10H2,1H3
- InChI Key: QUEZUOGANSCFRL-UHFFFAOYSA-N
- SMILES: FCC1(C)CCN(C(C2CNCCC2)=O)CC1
Computed Properties
- Exact Mass: 242.17944152g/mol
- Monoisotopic Mass: 242.17944152g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- Density: 1.043±0.06 g/cm3(Predicted)
- Boiling Point: 375.7±27.0 °C(Predicted)
- pka: 9.75±0.10(Predicted)
(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F245641-100mg |
(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone |
2098048-00-9 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | F245641-500mg |
(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone |
2098048-00-9 | 500mg |
$ 365.00 | 2022-06-05 | ||
| TRC | F245641-1g |
(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone |
2098048-00-9 | 1g |
$ 570.00 | 2022-06-05 | ||
| Life Chemicals | F1907-7046-0.25g |
(4-(fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone |
2098048-00-9 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
| Life Chemicals | F1907-7046-0.5g |
(4-(fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone |
2098048-00-9 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
| Life Chemicals | F1907-7046-1g |
(4-(fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone |
2098048-00-9 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
| Life Chemicals | F1907-7046-2.5g |
(4-(fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone |
2098048-00-9 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
| Life Chemicals | F1907-7046-5g |
(4-(fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone |
2098048-00-9 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
| Life Chemicals | F1907-7046-10g |
(4-(fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone |
2098048-00-9 | 95%+ | 10g |
$3034.0 | 2023-09-07 |
(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone
Introducing (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone (CAS No. 2098048-00-9): A Compound with Promising Applications in Modern Medicinal Chemistry
CAS No. 2098048-00-9 refers to a specialized organic compound known as (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone. This compound belongs to the piperidine derivative class, a family of molecules widely recognized for their significant role in pharmaceutical research and development. The structural features of this compound, particularly the presence of a fluoromethyl group and two piperidine rings, make it a fascinating subject for further exploration in medicinal chemistry.
The fluoromethyl moiety is a key structural element that enhances the compound's reactivity and potential biological activity. Fluorine atoms are known to influence the electronic properties of molecules, often leading to improved metabolic stability and binding affinity to biological targets. In the context of drug design, fluorinated compounds have demonstrated remarkable efficacy in various therapeutic areas, including oncology, central nervous system disorders, and anti-inflammatory treatments.
Moreover, the dual piperidine ring system in (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone contributes to its unique pharmacological profile. Piperidine derivatives are widely studied due to their ability to modulate neurotransmitter systems and interact with enzymes involved in disease pathways. The specific arrangement of substituents in this compound may confer selectivity for certain biological targets, making it a valuable scaffold for developing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with potential target proteins. Studies suggest that the fluoromethyl group may enhance hydrophobic interactions with receptor sites, while the piperidine rings could form critical hydrogen bonds. These insights are crucial for optimizing the compound's pharmacokinetic properties and improving its overall efficacy.
In addition to its structural appeal, (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone has shown promise in preclinical studies as a potential lead compound for drug development. Researchers have explored its interactions with enzymes such as cytochrome P450 monooxygenases, which play a pivotal role in drug metabolism. The presence of fluorine atoms can influence metabolic pathways, potentially leading to compounds with extended half-lives and reduced clearance rates.
The synthesis of this compound involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework efficiently. These synthetic strategies not only showcase the versatility of modern organic chemistry but also underscore the importance of innovative approaches in drug discovery.
One of the most intriguing aspects of (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone is its potential application in addressing neurological disorders. Piperidine derivatives have been extensively studied for their ability to modulate dopamine receptors, making them candidates for treating conditions such as Parkinson's disease and schizophrenia. The unique combination of structural features in this compound may offer a new perspective on developing more effective and targeted therapies for these challenging diseases.
Furthermore, the compound's fluorescence properties have garnered attention from researchers investigating imaging techniques in medicine. Fluorescent probes based on fluorinated aromatic or heterocyclic systems are increasingly used in diagnostic applications due to their high sensitivity and specificity. The fluoromethyl group in this molecule could serve as a fluorescent label, enabling real-time monitoring of biological processes and facilitating early detection of diseases.
The future development of (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone will likely involve interdisciplinary collaborations between synthetic chemists, biologists, and pharmacologists. By integrating experimental data with computational modeling, researchers can refine the compound's structure to maximize its therapeutic potential while minimizing side effects. This holistic approach is essential for translating promising chemical entities into safe and effective medications.
In conclusion,(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-3-yl)methanone (CAS No. 2098048-00-9) represents a compelling example of how structural innovation can drive advancements in medicinal chemistry. Its unique combination of substituents and functional groups positions it as a versatile scaffold for developing novel therapeutics across multiple disease areas. As research continues to uncover new applications for this compound, it is poised to make significant contributions to modern healthcare.
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